molecular formula C16H15N5O4 B2438238 N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide CAS No. 1223028-04-3

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide

Cat. No.: B2438238
CAS No.: 1223028-04-3
M. Wt: 341.327
InChI Key: XPDWJVWFOSMRJE-UHFFFAOYSA-N
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Description

The compound “N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a nitrophenyl group, a cyanomethyl group, and an ethyl group. These functional groups could potentially influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound more reactive. The cyanomethyl group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Chromogenic Oxazines for Cyanide Detection

A study designed heterocyclic compounds for colorimetric detection of cyanide, focusing on molecules with a benzooxazine ring fused to an indoline fragment. These compounds demonstrate a mechanism for the colorimetric identification of cyanide in aqueous environments, highlighting their potential application in the development of practical strategies for detecting toxic anions (Tomasulo, Sortino, White, & Raymo, 2006).

Synthesis and Cytotoxicity of Pyrazole and Pyrimidine Derivatives

Another research effort synthesized 5-amino-pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work demonstrates the relevance of these compounds in medicinal chemistry, particularly in developing potential antitumor agents (Hassan, Hafez, & Osman, 2014).

Synthesis of Quinazolo-Phosphole Oxides

Research on the synthesis of quinazolo-triazaphosphole-oxides through the reaction of N-(2-cyanophenyl)-imidates with hydrazine provides insights into novel synthetic routes. These compounds have unique structures and potential applications in materials science and catalysis (Abderrahim & Boujlel, 2005).

Cyanoacetamide in Heterocyclic Chemistry

A study explored the utility of cyanoacetamide in synthesizing various heterocyclic compounds, including benzothiophenes, and evaluated their antitumor and antioxidant activities. This research underscores the versatility of cyanoacetamide-based compounds in pharmaceutical applications (Bialy & Gouda, 2011).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or catalysis, depending on its properties .

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDWJVWFOSMRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=NN(C(=CC1=O)C)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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